![molecular formula C12H19ClFN5 B15113295 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15113295.png)
1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine
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Overview
Description
1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine is an organic compound that features a pyrazole ring substituted with ethyl and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the reaction of 1-ethyl-5-fluoro-1H-pyrazole with a suitable amine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors like temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazol-4-yl derivatives: Compounds with similar pyrazole structures but different substituents.
Fluorinated pyrazoles: Compounds with fluorine atoms attached to the pyrazole ring.
Uniqueness
1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to its specific combination of ethyl and fluoro substituents on the pyrazole ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H19ClFN5 |
---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(1-ethylpyrazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-3-17-9-10(6-15-17)5-14-7-11-8-16-18(4-2)12(11)13;/h6,8-9,14H,3-5,7H2,1-2H3;1H |
InChI Key |
BJABVWULXIRHRL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=C(N(N=C2)CC)F.Cl |
Origin of Product |
United States |
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